PI3K-IN-12 mechanism of action in cancer cells
PI3K-IN-12 mechanism of action in cancer cells
An In-Depth Technical Guide to the Mechanism of Action of Pan-PI3K Inhibitors in Cancer Cells
Disclaimer: A thorough search of scientific literature and public databases did not yield specific information for a compound named "PI3K-IN-12." Therefore, this guide focuses on the well-characterized and clinically investigated pan-Class I PI3K inhibitor, Buparlisib (BKM120) , as a representative molecule to detail the mechanism of action for this class of inhibitors. The principles, pathways, and experimental methodologies described are broadly applicable to the study of similar pan-PI3K inhibitors.
Executive Summary
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in cell proliferation, survival, metabolism, and angiogenesis.[1][2] Buparlisib (BKM120) is an orally bioavailable pan-Class I PI3K inhibitor that has been extensively studied in preclinical and clinical settings.[3][4] It functions by competitively binding to the ATP-binding pocket of all four Class I PI3K isoforms (p110α, β, δ, γ), thereby blocking the downstream signaling cascade.[3][5] This inhibition leads to decreased phosphorylation of AKT, a key node in the pathway, which in turn results in reduced cell viability, induction of apoptosis, and cell cycle arrest in cancer cells.[6] This guide provides a detailed overview of the PI3K pathway, the specific mechanism of Buparlisib, quantitative data on its efficacy, and standard protocols for its experimental evaluation.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that transmits signals from receptor tyrosine kinases (RTKs) to downstream effectors, regulating fundamental cellular processes.[7][8] In many cancers, this pathway is constitutively active due to mutations in RTKs, activating mutations in the PIK3CA gene (encoding the p110α subunit), or loss of the tumor suppressor PTEN, which negatively regulates the pathway.[1][2]
Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane.[9] This co-localization facilitates the phosphorylation and full activation of AKT. Activated AKT then phosphorylates a multitude of downstream substrates, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins, thereby fostering cell survival.[9]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by Buparlisib (BKM120).
Buparlisib (BKM120) Mechanism of Action
Buparlisib is a potent, selective, and orally bioavailable pan-inhibitor of Class I PI3K isoforms.[3][5] It exerts its anticancer effects through the following mechanisms:
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Direct Kinase Inhibition: Buparlisib binds to the ATP-binding site within the catalytic p110 subunit of the PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ isoforms.[3] This competitive inhibition prevents the phosphorylation of PIP2 to PIP3, effectively halting the propagation of the signal downstream.
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Inhibition of Downstream Signaling: By blocking PIP3 production, Buparlisib prevents the recruitment and subsequent phosphorylation of AKT at key residues (Threonine 308 and Serine 473). Western blot analyses consistently show a dose-dependent decrease in phosphorylated AKT (p-AKT) levels in cancer cells treated with BKM120.[10][11]
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Induction of Apoptosis: The PI3K/AKT pathway promotes cell survival by inhibiting pro-apoptotic proteins. By inhibiting AKT activation, Buparlisib disinhibits these apoptotic pathways, leading to programmed cell death, often measured by the cleavage of caspase-3.[6]
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Cell Cycle Arrest: Buparlisib treatment can lead to cell cycle arrest, typically in the G1 phase.[5] This is achieved by modulating the expression of cell cycle regulatory proteins whose synthesis is dependent on the PI3K/AKT/mTOR axis.
Quantitative Data Summary
The efficacy of Buparlisib has been quantified in numerous preclinical models. The following tables summarize key data points.
Table 1: Biochemical Activity of Buparlisib against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
|---|---|
| p110α | 52[5] |
| p110β | 166[5] |
| p110δ | 116[5] |
| p110γ | 262[5] |
Data from cell-free kinase assays.
Table 2: Cellular Activity of Buparlisib in Medulloblastoma (MB) Cancer Cell Lines
| Cell Line | IC50 (µM) | TP53 Status |
|---|---|---|
| D384 | 0.279 | Wild Type |
| D458 | 0.456 | Wild Type |
| D283 | 0.551 | Wild Type |
| DAOY | 1.48 | Mutant |
| D581 | 1.89 | Mutant |
| D341 | 0.613 | Wild Type |
| D487 | 0.963 | Wild Type |
| D721 | 1.15 | Wild Type |
| D556 | 1.25 | Wild Type |
| BIO-054-08 | 4.38 | Wild Type |
| BIO-074-08 | 2.05 | Wild Type |
| BIO-094-08 | 1.76 | Wild Type |
Data derived from cell viability assays after 72 hours of treatment.[6][12]
Table 3: In Vivo Efficacy of Buparlisib in a Medulloblastoma Xenograft Model
| Treatment Group | Dosage | Outcome |
|---|---|---|
| Vehicle Control | - | Progressive tumor growth |
| Buparlisib | 30 mg/kg (daily, oral) | Significant tumor growth suppression and prolonged survival[6][12] |
| Buparlisib | 60 mg/kg (daily, oral) | Significant tumor growth suppression and prolonged survival[6][12] |
DAOY cells were implanted in the flank of nude mice.[6]
Experimental Protocols & Workflow
Evaluating the mechanism of action of a PI3K inhibitor like Buparlisib involves a series of standard cellular and biochemical assays.
Figure 2: Standard experimental workflow for characterizing the cellular effects of a PI3K inhibitor.
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability, allowing for the determination of the inhibitor's IC50 value.
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of Buparlisib (BKM120) in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[13][14] Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization.[14] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Protocol: Western Blot for p-AKT Inhibition
This protocol is used to detect the phosphorylation status of AKT, a direct downstream target of PI3K, to confirm target engagement by the inhibitor.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Buparlisib (e.g., 0.25 µM and 1 µM) for a specified time (e.g., 24 hours).[10][11] Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis to quantify the band intensities. The level of p-AKT inhibition is determined by calculating the ratio of p-AKT to total AKT for each treatment condition and normalizing to the vehicle control.
Conclusion
Buparlisib (BKM120) serves as a paradigm for pan-Class I PI3K inhibitors, demonstrating a clear mechanism of action through the direct inhibition of PI3K kinase activity. This leads to the abrogation of downstream AKT signaling, which in turn suppresses the pro-survival and pro-proliferative outputs of this critical oncogenic pathway. The resulting induction of apoptosis and inhibition of tumor growth in preclinical models establish a strong rationale for targeting the PI3K pathway in cancers with aberrant activation. The experimental protocols outlined here represent the standard methodologies used to characterize such inhibitors and confirm their on-target effects in cancer cells.
References
- 1. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Buparlisib used for? [synapse.patsnap.com]
- 4. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Phosphatidylinositide3-Kinase/Akt pathway by BKM120 for radiosensitization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma | PLOS One [journals.plos.org]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. protocols.io [protocols.io]
